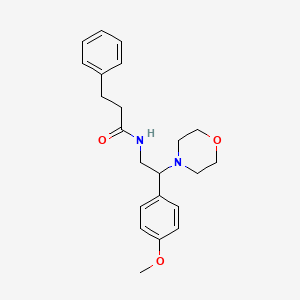

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyphenyl group, a morpholinoethyl group, and a phenylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide typically involves the condensation of a carboxylic acid with an amine. One common method involves the use of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as the use of recyclable catalysts and minimizing waste, is often emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar structure with a methoxyphenyl group and an amine group.

N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide: Contains a methoxyphenyl group and a benzimidazole structure.

Uniqueness

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinoethyl group, in particular, may contribute to its unique interactions with biological targets and its potential therapeutic applications.

Biological Activity

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide is a compound with significant biological activity, particularly in the context of pharmacological applications. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a morpholinoethyl group attached to a phenylpropanamide backbone, which contributes to its unique pharmacological profile. The methoxyphenyl substituent enhances its lipophilicity, potentially improving its ability to cross biological membranes.

This compound primarily interacts with alpha1-adrenergic receptors , influencing various biochemical pathways associated with these receptors. This interaction may lead to modulation of neurotransmission and other cellular processes.

Key Mechanisms:

- Receptor Binding : The compound binds to alpha1-adrenergic receptors, which are implicated in numerous physiological responses including vasoconstriction and increased blood pressure.

- Enzyme Interaction : It has been shown to interact with acetylcholinesterase (AChE), inhibiting its activity and thereby affecting neurotransmitter levels in the synaptic cleft.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities, including:

- Neuroprotective Effects : In vivo studies have demonstrated that treatment with this compound can improve cognitive function in animal models by reducing AChE activity over prolonged periods.

- Antidepressant-like Activity : Preliminary studies suggest that it may possess antidepressant properties, possibly through its action on adrenergic and cholinergic systems.

In Vivo Studies

A series of experiments conducted on rodent models have highlighted the compound's potential therapeutic benefits:

- Cognitive Improvement : Rats treated with this compound showed significant improvements in behavioral tests over a six-week period, indicating enhanced cognitive function.

- Dosage Response : Varying dosages were tested, revealing a dose-dependent relationship between the compound's administration and its neuroprotective effects.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

| Study | Model | Findings |

|---|---|---|

| Study A | Rodent Model | Significant reduction in AChE activity; improved memory retention. |

| Study B | Depression Model | Exhibited antidepressant-like effects; increased serotonin levels. |

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized as follows:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : High tissue distribution due to lipophilic nature.

- Metabolism : Primarily metabolized in the liver; metabolites exhibit varying degrees of biological activity.

- Excretion : Predominantly excreted via renal pathways.

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-26-20-10-8-19(9-11-20)21(24-13-15-27-16-14-24)17-23-22(25)12-7-18-5-3-2-4-6-18/h2-6,8-11,21H,7,12-17H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVWTZMWRHFCNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.